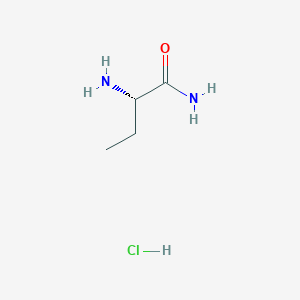

(S)-2-Aminobutyramide hydrochloride

Description

The exact mass of the compound (2S)-2-aminobutanamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474839 | |

| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-20-4 | |

| Record name | (S)-2-Aminobutyramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aminobutanamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanamide, 2-amino-, hydrochloride (1:1), (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1V4527RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (S)-2-Aminobutyramide Hydrochloride (CAS 7682-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride, with the CAS number 7682-20-4, is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[3] The stereospecificity of this compound is crucial for the biological activity of the final drug products.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][4] It is soluble in water, and its hydrochloride form enhances its stability.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7682-20-4 |

| Molecular Formula | C₄H₁₁ClN₂O |

| Molecular Weight | 138.60 g/mol |

| IUPAC Name | (2S)-2-aminobutanamide;hydrochloride[5] |

| Synonyms | (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide HCl, Levetiracetam Impurity G |

| SMILES | CC--INVALID-LINK--N.Cl[1][2] |

| InChI Key | HDBMIDJFXOYCGK-DFWYDOINSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 259-263 °C | [4] |

| Optical Rotation | [α]22/D +24° (c=1 in H₂O) | [4] |

| Solubility | Soluble in water. Slightly soluble in DMSO. | [4] |

| Stability | Stable under recommended storage conditions. Air-sensitive. | [4] |

| Storage | 2-8°C, in a dry, well-ventilated place. | [4] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for the production of Levetiracetam. Several synthetic routes have been developed, often starting from L-2-aminobutyric acid or through the resolution of a racemic mixture of 2-aminobutyramide.

Synthetic Pathway from L-2-Aminobutyric Acid

A common and efficient method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.[6] This pathway preserves the desired stereochemistry throughout the synthesis.

Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

The following is a representative experimental protocol synthesized from various patented methods.[6][7]

Step 1: Esterification of L-2-Aminobutyric Acid

-

Reaction Setup: To a stirred solution of L-2-aminobutyric acid (1 equivalent) in methanol (5-10 volumes), slowly add thionyl chloride (1.2-1.5 equivalents) at a temperature maintained between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the methanol is removed under reduced pressure to yield crude (S)-2-aminobutyric acid methyl ester hydrochloride as a white solid.

Step 2: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride

-

Reaction Setup: Dissolve the crude ester hydrochloride from the previous step in a saturated solution of ammonia in methanol. The reaction is typically carried out in a sealed pressure vessel.

-

Reaction: Stir the mixture at room temperature for 16-24 hours.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent like isopropanol or ethyl acetate to precipitate the this compound. The product is collected by filtration, washed with the solvent, and dried under vacuum.

Role in Levetiracetam Synthesis

This compound is a crucial precursor for the synthesis of Levetiracetam. The final steps involve the acylation of the amino group followed by cyclization.

A general procedure involves reacting this compound with 4-chlorobutyryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3] The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.[3]

Analytical Characterization

While detailed spectral data for this compound is not consistently available in the public domain, some sources indicate the availability of 1H NMR, 13C NMR, and IR spectra.[8][9] Researchers are advised to obtain a certificate of analysis from their supplier or to perform their own analytical characterization. Purity is typically assessed by HPLC.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or in a poorly ventilated area.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.[4]

-

The compound is air-sensitive and should be stored under an inert atmosphere.[4]

Conclusion

This compound is a fundamentally important chiral intermediate for the pharmaceutical industry, particularly for the synthesis of Levetiracetam. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development and in commercial manufacturing.

References

- 1. CAS 7682-20-4: this compound [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7682-20-4 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound(7682-20-4) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(7682-20-4) 1H NMR [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Aminobutyramide Hydrochloride and its Pharmacologically Active Analogue, Levetiracetam

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the pharmacological context of (S)-2-Aminobutyramide hydrochloride, a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. While this compound is not the primary active compound, its stereospecific structure is crucial for the therapeutic efficacy of Levetiracetam. The core of this document details the mechanism of action of Levetiracetam, focusing on its unique interaction with the synaptic vesicle protein 2A (SV2A). This guide synthesizes current research to present quantitative data on binding affinities, detailed summaries of key experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in elucidating Levetiracetam's mode of action.

Introduction: The Role of this compound

This compound is a chiral amide compound primarily utilized as a building block in the synthesis of more complex molecules, most notably the antiepileptic drug Levetiracetam.[1][2][3][4] Its specific stereochemistry is essential for the pharmacological activity of the final product.[4] The anticonvulsant activity of Levetiracetam is highly stereoselective, with the (S)-enantiomer (Levetiracetam) being significantly more potent than its (R)-enantiomer.[5] Therefore, understanding the properties of this compound is critical in the context of the synthesis and development of Levetiracetam. This guide will focus on the mechanism of action of Levetiracetam, the pharmacologically active molecule derived from this compound.

Levetiracetam's Primary Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary and novel mechanism of action of Levetiracetam is its specific binding to the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is believed to play a role in the regulation of neurotransmitter release.[8] By binding to SV2A, Levetiracetam modulates the function of these vesicles, which is thought to stabilize synaptic transmission and reduce the abnormal neuronal firing that leads to seizures.[6] The binding of Levetiracetam to SV2A is saturable, reversible, and stereoselective.[1]

Quantitative Data: Binding Affinities of Levetiracetam and its Analogs to SV2A

The affinity of Levetiracetam and its analogs for SV2A has been quantified in various studies. The data presented below is a summary of these findings.

| Compound | Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | IC50 (µM) | Reference |

| [3H]ucb 30889 | Human Cerebral Cortex | - | 53 ± 7 | 3.6 ± 0.7 | - | [1] |

| [3H]ucb 30889 | Human Hippocampus | - | 55 ± 9 | 3.2 ± 1.3 | - | [1] |

| [3H]ucb 30889 | Human Cerebellum | - | 70 ± 11 | - | - | [1] |

| [3H]ucb 30889 | CHO cells expressing hSV2A | - | 75 ± 33 | - | - | [1] |

| Levetiracetam | Human Brain | [3H]ucb 30889 | - | - | 1.74 | [9] |

| Levetiracetam | Mouse Brain | [3H]ucb 30889 | - | - | ~1 | [6] |

| Levetiracetam | hSV2A in COS-7 cells | [3H]ucb 30889 | - | - | ~1 | [6] |

| Levetiracetam | - | - | - | - | 4.1 (in vivo, plasma) | [10] |

Note: Some studies indicate the presence of high and low-affinity binding sites for [3H]ucb 30889, with Kd values of 25-30 nM and 200-275 nM, respectively.[1]

Experimental Protocol: SV2A Binding Assay (Summary)

The binding of Levetiracetam and its analogs to SV2A is typically assessed using radioligand binding assays. A representative protocol is summarized below:

Objective: To determine the binding affinity of a test compound for the SV2A protein.

Materials:

-

Brain tissue homogenates (e.g., from human, rat, or mouse) or cell membranes from cells expressing recombinant SV2A (e.g., CHO or COS-7 cells).[1][6]

-

Radioligand, typically a tritiated analog of Levetiracetam with high affinity for SV2A, such as [3H]ucb 30889.[1][6]

-

Test compounds (e.g., Levetiracetam, its analogs, or other drugs).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to obtain a crude membrane pellet. The pellet is washed and resuspended in the incubation buffer. For recombinant systems, cells expressing SV2A are harvested and membranes are prepared similarly.[6]

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.[6]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[1][6]

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[6]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam).[6] Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant). For saturation binding experiments, varying concentrations of the radioligand are used to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Secondary Mechanisms of Action of Levetiracetam

While binding to SV2A is the primary mechanism, research suggests that Levetiracetam may also exert its effects through other pathways, contributing to its broad-spectrum anticonvulsant activity.

Modulation of Calcium Channels

Levetiracetam has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N-type and P/Q-type channels.[11][12][13][14] This inhibition is thought to reduce the presynaptic release of excitatory neurotransmitters like glutamate.[11][14]

Quantitative Data: Effects on Calcium Currents

| Cell Type | Channel Type | Levetiracetam Concentration | Effect | Reference |

| Rat CA1 Hippocampal Neurons | HVA Ca2+ currents | 32 µM | Significant decrease | [15] |

| Rat CA1 Hippocampal Neurons | N-type Ca2+ channels | 1-200 µM | Selective inhibition (max ~37%) | [12] |

| Rat Neocortical Neurons | N-type and P/Q-type HVA Ca2+ currents | Not specified | Significant reduction | [13] |

| Rat Sensory Neurons | HVA Ca2+ currents | 30-300 µM | Dose-dependent inhibition | [16] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (Summary)

The effects of Levetiracetam on ion channels are typically investigated using the whole-cell patch-clamp technique.

Objective: To measure the effect of Levetiracetam on specific ion channel currents in isolated neurons.

Materials:

-

Isolated neurons (e.g., from rat hippocampus or neocortex).[12][13]

-

External and internal pipette solutions with specific ionic compositions to isolate the current of interest (e.g., using Ba2+ as the charge carrier for Ca2+ channels and blocking other channels with specific inhibitors).

-

Patch-clamp amplifier and data acquisition system.

-

Levetiracetam and specific channel blockers.

Procedure:

-

Cell Preparation: Neurons are acutely dissociated from brain tissue and maintained in a recording chamber with the external solution.

-

Patching: A glass micropipette filled with the internal solution is brought into contact with a neuron to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

-

Recording: Voltage-clamp protocols are applied to elicit the activity of the target ion channels. For example, depolarizing voltage steps are used to activate HVA calcium channels.

-

Drug Application: Levetiracetam is applied to the neuron via the external solution.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded before, during, and after the application of Levetiracetam. The amplitude and kinetics of the currents are analyzed to determine the effect of the drug. Specific channel blockers can be used to confirm the identity of the channels being affected.[12][13]

Effects on Neurotransmitter Release

Levetiracetam has been shown to inhibit the release of neurotransmitters, particularly during periods of high neuronal activity.[17] This effect is likely a consequence of its actions on SV2A and presynaptic calcium channels.

Experimental Protocol: In Vivo Microdialysis (Summary)

The effect of Levetiracetam on neurotransmitter release in the living brain can be studied using in vivo microdialysis.

Objective: To measure the effect of Levetiracetam on the extracellular levels of neurotransmitters in a specific brain region.

Materials:

-

Anesthetized animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump and solutions (e.g., artificial cerebrospinal fluid).

-

High-performance liquid chromatography (HPLC) system for neurotransmitter analysis.

-

Levetiracetam.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: Levetiracetam is administered, either systemically or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC.

-

Data Analysis: The changes in neurotransmitter levels before, during, and after Levetiracetam administration are analyzed to determine its effect on neurotransmitter release.

Signaling Pathways and Logical Relationships

The mechanism of action of Levetiracetam involves a cascade of events at the presynaptic terminal, ultimately leading to a reduction in hyperexcitable neuronal activity.

Conclusion

This compound is a fundamentally important precursor in the synthesis of Levetiracetam, with its stereochemistry being a determinant of the final drug's efficacy. The mechanism of action of Levetiracetam is distinct from that of many other antiepileptic drugs, primarily involving the binding to the synaptic vesicle protein SV2A. This interaction, along with the modulation of presynaptic calcium channels, leads to a reduction in neurotransmitter release, particularly during periods of excessive neuronal activity. This multifaceted mechanism likely contributes to Levetiracetam's broad-spectrum efficacy and favorable side-effect profile. Further research into the precise molecular consequences of Levetiracetam's binding to SV2A will continue to enhance our understanding of synaptic vesicle function and provide new avenues for the development of novel therapeutics for epilepsy and other neurological disorders.

References

- 1. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synaptic vesicle glycoprotein 2A ligand levetiracetam inhibits presynaptic Ca2+ channels through an intracellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synaptic Vesicle Protein 2A Expression in Glutamatergic Terminals Is Associated with the Response to Levetiracetam Treatment [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular calcium increase in epileptiform activity: modulation by levetiracetam and lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of action potential and calcium signaling by levetiracetam in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(S)-2-Aminobutyramide Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

Introduction: (S)-2-Aminobutyramide hydrochloride is a crucial chiral building block extensively utilized in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its stereodefined structure makes it an invaluable intermediate, most notably in the production of antiepileptic drugs such as Levetiracetam and its analogue, Brivaracetam.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid.[4] Its hydrochloride form enhances stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 7682-20-4 | [1] |

| Molecular Formula | C₄H₁₁ClN₂O | [5] |

| Molecular Weight | 138.60 g/mol | [6] |

| Appearance | White to off-white solid | [4][7] |

| Melting Point | 259-263 °C | [6][7] |

| Optical Activity | [α]²²/D +24° (c=1 in H₂O) | [6][7] |

| Solubility | Soluble in water, slightly soluble in DMSO. | [4][7] |

| Storage | 2-8°C, keep container tightly closed. | [1][4] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [7] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements | References |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301+P312, P330 | [4] |

| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P332+P313 | [4][8] |

| H319: Causes serious eye irritation | Eye irritation (Category 2) | P280, P305+P351+P338, P337+P313 | [4][8] |

| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | P261, P271, P304+P340, P312 | [4] |

Synthesis of this compound

The most common and efficient synthesis of enantiomerically pure this compound starts from the readily available chiral precursor, L-2-aminobutyric acid. The process involves a two-step, one-pot reaction sequence of esterification followed by ammonolysis.

Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

This protocol is based on procedures detailed in patent literature.[9][10]

Step 1: Esterification of L-2-Aminobutyric Acid

-

To a suitable reaction vessel (e.g., a 1L four-necked flask) equipped with a stirrer, thermometer, and dropping funnel, add L-2-aminobutyric acid (50.0 g, 0.48 mol) and methanol (250 mL).

-

Cool the suspension to 20-40°C.

-

Slowly add thionyl chloride (70.0 g, 0.59 mol) dropwise to the stirred suspension, maintaining the temperature between 20-40°C.

-

After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the L-2-aminobutyric acid is consumed, concentrate the reaction mixture under reduced pressure to approximately half of its original volume (to ~150 mL). The resulting solution of (S)-2-aminobutyric acid methyl ester hydrochloride in methanol is used directly in the next step.

Step 2: Ammonolysis to this compound

-

Transfer the concentrated methanolic solution from Step 1 to a reaction vessel equipped for gas introduction and cooling.

-

Cool the solution to 0-10°C.

-

Bubble ammonia gas through the solution while maintaining the temperature at 0-4°C.[10]

-

Continue the ammonolysis for approximately 16-18 hours, monitoring the reaction by TLC or HPLC until the ester is fully consumed.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent, yielding a white solid.

-

Dry the solid under vacuum at 60-70°C to a constant weight to obtain this compound.

-

Typical Yield: 82-86%.[10]

-

Optical Purity (ee): >99.5%.[11]

Caption: Synthesis of (S)-2-Aminobutyramide HCl from L-2-Aminobutyric Acid.

Application in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam

This protocol outlines the condensation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride followed by intramolecular cyclization.[2][12][13]

Step 1: Acylation

-

In a reaction vessel, suspend this compound (e.g., 3.0 g, 21.65 mmol) in water (15 mL).[13]

-

Cool the mixture to 0-5°C.

-

Add a base, such as triethylamine (7.55 mL, 54.13 mmol) or potassium carbonate, to neutralize the hydrochloride and facilitate the reaction.[13]

-

Slowly add 4-chlorobutyryl chloride (3.15 mL, 28.14 mmol) dropwise, keeping the temperature below 10°C.

-

Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.

-

The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, often precipitates from the solution and can be isolated by filtration.[2][13]

Step 2: Intramolecular Cyclization

-

Suspend the intermediate from Step 1 in a suitable solvent such as dichloromethane or toluene.

-

Add a base, such as potassium hydroxide or sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to facilitate the cyclization.[12]

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC/HPLC).

-

Perform an aqueous work-up: wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Levetiracetam.

-

Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[12][14]

Caption: Synthesis of Levetiracetam using (S)-2-Aminobutyramide HCl.

Analytical Methods

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This method is adapted from the procedure described by T. Naga Jhansi et al.[15][16]

-

Column: CROWNPAK CR (+)

-

Mobile Phase: 0.05% Perchloric acid solution

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 15°C

-

Detection: UV at 200 nm

-

Diluent: Mobile Phase

-

Sample Concentration: 2 mg/mL

Procedure:

-

Prepare the mobile phase by diluting concentrated perchloric acid in high-purity water.

-

Accurately weigh and dissolve the this compound sample in the mobile phase to achieve the target concentration.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

The (S)-enantiomer and the undesired (R)-enantiomer will be separated. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

This method is validated for precision, accuracy, and robustness, with a limit of detection for the (R)-isomer at 0.0002 mg/mL.[15]

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of important antiepileptic drugs. Its efficient, stereoselective synthesis from L-2-aminobutyric acid and the robust analytical methods available for its quality control make it a reliable building block for pharmaceutical manufacturing. The detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals working with this essential compound.

References

- 1. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]

- 7. This compound | 7682-20-4 [chemicalbook.com]

- 8. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 14. myexperiment.org [myexperiment.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

The Emergence and Synthesis of (S)-2-Aminobutyramide Hydrochloride: A Technical Guide

(S)-2-Aminobutyramide hydrochloride , a chiral amide compound, serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] Its development is intrinsically linked to the history of Levetiracetam, which was discovered in 1992.[3][4] This guide provides an in-depth exploration of the synthesis history of this compound, detailing key experimental protocols and presenting comparative data for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is not one of a serendipitous discovery in isolation, but rather a directed development as a key building block for Levetiracetam. Levetiracetam, developed by the Belgian company UCB, was approved for medical use in the United States in 1999.[3][5] The synthesis of Levetiracetam necessitates an enantiomerically pure precursor, which led to the development of efficient synthetic routes for this compound.[6][7]

Synthetic Pathways

Several synthetic strategies have been developed to produce this compound with high chemical and enantiomeric purity. These methods can be broadly categorized into two main approaches:

-

Synthesis from a Chiral Precursor: This approach utilizes an already enantiomerically pure starting material, such as (S)-2-aminobutyric acid, to ensure the desired stereochemistry in the final product.[8]

-

Resolution of a Racemic Mixture: This strategy involves the synthesis of a racemic mixture of 2-aminobutyramide, followed by a resolution step to separate the desired (S)-enantiomer from the (R)-enantiomer.[9][10]

The following sections will delve into the detailed experimental protocols for these key synthetic methodologies.

Key Synthesis Methods and Experimental Protocols

Method 1: From (S)-2-Aminobutyric Acid via Esterification and Ammonolysis

This is a common and direct method that preserves the stereochemistry of the starting material.

Experimental Protocol:

-

Esterification: (S)-2-aminobutyric acid is reacted with thionyl chloride in methanol.[5][11] This reaction forms the methyl ester hydrochloride in situ.

-

Ammonolysis: The resulting solution containing (S)-2-aminobutyric acid methyl ester hydrochloride is then treated with ammonia.[12] The ammonia neutralizes the hydrogen chloride and reacts with the ester to form (S)-2-Aminobutyramide.

-

Salt Formation: The resulting (S)-2-Aminobutyramide is then treated with hydrochloric acid (often as a solution in a solvent like isopropanol) to precipitate the hydrochloride salt.[13]

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| (S)-2-Aminobutyric acid | Thionyl chloride, Ammonia | Methanol | 20-40 (esterification), 0-10 (ammonolysis) | Not specified | >99 (by HPLC) | [5] |

| (S)-2-Aminobutyric acid | Thionyl chloride, Methanolic ammonia | Methanol | Not specified | Not specified | Not specified | [11] |

Synthesis Pathway from (S)-2-Aminobutyric Acid

Caption: Synthesis of this compound from (S)-2-Aminobutyric acid.

Method 2: Resolution of Racemic 2-Aminobutanamide

This method starts with a non-chiral precursor and introduces a chiral resolving agent to separate the enantiomers.

Experimental Protocol:

-

Ammoniation: Methyl 2-bromobutyrate is reacted with a methanol-ammonia solution to produce racemic (DL)-2-aminobutanamide.[9][10]

-

Resolution: The racemic mixture is then treated with a chiral acid, such as L-(+)-tartaric acid, in a suitable solvent like methanol.[9][13] This forms diastereomeric salts, and the salt of the (S)-enantiomer selectively precipitates.

-

Liberation and Salt Formation: The isolated diastereomeric salt is then treated with a base to liberate the free (S)-2-aminobutanamide. Subsequent treatment with hydrogen chloride gas or a solution of HCl in a solvent yields the final product.[9][13]

Quantitative Data Summary:

| Starting Material | Resolving Agent | Solvent | Key Steps | Yield (%) | Optical Purity (%) | Reference |

| Methyl 2-bromobutyrate | L-(+)-Tartaric acid | Methanol, Isopropanol | Ammoniation, Resolution, Salt Formation | Not specified | Not specified | [9][10] |

| Racemic 2-amino butyramide | L-(+)-Tartaric acid | Methanol, Isopropanol, or Water | Resolution, Salt Formation | Not specified | Not specified | [13] |

Workflow for Resolution of Racemic 2-Aminobutanamide

Caption: Resolution of racemic 2-aminobutanamide to obtain the (S)-enantiomer.

Role in Levetiracetam Synthesis

This compound is a direct precursor to Levetiracetam. The synthesis involves the condensation of this compound with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.[11][14]

Logical Relationship in Levetiracetam Synthesis

Caption: Role of this compound in Levetiracetam synthesis.

Conclusion

The synthesis of this compound is a well-established process crucial for the production of Levetiracetam. The choice between starting from a chiral precursor or resolving a racemic mixture often depends on factors such as cost, availability of starting materials, and desired scale of production. The detailed methodologies and comparative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. Levetiracetam - Wikipedia [en.wikipedia.org]

- 4. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 8. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 9. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. myexperiment.org [myexperiment.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology and Toxicology of Levetiracetam, the Active Pharmaceutical Ingredient Synthesized from (S)-2-Aminobutyramide Hydrochloride

Introduction

(S)-2-Aminobutyramide hydrochloride is a chiral chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds.[1][2] Its most notable application is as a key building block in the industrial preparation of Levetiracetam, a widely used second-generation anti-epileptic drug (AED).[3][4][5][6][7] Direct pharmacological and toxicological data for this compound is limited, as it is not intended for therapeutic use itself. The safety data for this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation.[8][9][10][11][12]

Given that the primary interest in this compound for researchers, scientists, and drug development professionals lies in its role as a precursor to Levetiracetam, this guide will provide a comprehensive overview of the pharmacology and toxicology of Levetiracetam.

Pharmacology of Levetiracetam

Levetiracetam is an effective AED for various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[13] It is considered a first-choice option for second-line therapy in the treatment of status epilepticus due to its favorable adverse effect profile.[14]

Mechanism of Action

The precise mechanism of action of Levetiracetam is not fully understood but is known to be distinct from other AEDs.[13][15] The primary mechanism is believed to be its binding to the synaptic vesicle glycoprotein 2A (SV2A).[13][14][16][17]

-

SV2A Binding: SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals.[14][17] Levetiracetam's binding to SV2A is thought to modulate the function of these vesicles, thereby influencing neurotransmitter release.[17] This interaction appears to stabilize synaptic transmission and reduce the likelihood of abnormal neuronal firing that leads to seizures.[17] There is a strong correlation between the affinity of Levetiracetam derivatives for SV2A and their anticonvulsant potency.[18]

-

Modulation of Neuronal Excitability: By binding to SV2A, Levetiracetam may help to calm brain activity and reduce seizures.[16] It does not inhibit voltage-dependent Na+ channels or directly affect GABAergic or glutamatergic receptors.[13]

-

Other Potential Mechanisms: Some evidence suggests that Levetiracetam may also inhibit N-type calcium channels and modulate presynaptic P/Q-type voltage-dependent calcium channels, leading to a reduction in the release of the excitatory neurotransmitter glutamate.[17][19] It has also been observed to enhance the activity of the inhibitory neurotransmitter GABA.[17]

Pharmacokinetics of Levetiracetam

Levetiracetam exhibits a favorable pharmacokinetic profile with rapid absorption, linear kinetics, and minimal drug-drug interactions.[20]

Table 1: Pharmacokinetic Parameters of Levetiracetam in Adults

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [13] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted) | [21] |

| Effect of Food on Tmax | Delayed by 1.5 hours | [21] |

| Effect of Food on Cmax | Decreased by 20% | [22][23] |

| Protein Binding | <10% | [22][23] |

| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | [22][23] |

| Metabolism | Minimal, primarily via enzymatic hydrolysis | [21] |

| Major Metabolite | ucb L057 (inactive) | [21] |

| Elimination Half-life | 7 ± 1 hours | [21] |

| Primary Route of Excretion | Renal (66% as unchanged drug) | [21] |

| Renal Clearance | 0.6 ml/min/kg | [21] |

| Total Body Clearance | 0.9 ml/min/kg | [21] |

Toxicology of Levetiracetam

Levetiracetam is generally well-tolerated, with most adverse events being mild to moderate in intensity.[24]

Preclinical Toxicology

-

Acute Toxicity: The acute oral LD50 in rats and mice is greater than 5 g/kg. In dogs, doses exceeding 600 mg/kg have been shown to cause vomiting.[21]

-

Sub-chronic Toxicity: Studies in rats (up to 1800 mg/kg/day) and dogs (up to 1200 mg/kg/day) for 3 months showed Levetiracetam to be relatively non-toxic.[21]

-

Developmental Toxicity: In animal studies, Levetiracetam has produced developmental toxicity at high doses, including increased embryofetal and offspring mortality, increased incidences of fetal structural abnormalities, and decreased growth.[25]

Clinical Toxicology and Adverse Events

The most common adverse events reported in clinical trials are central nervous system-related.[25][26]

Table 2: Incidence of Common Adverse Reactions in Levetiracetam-Treated Adult Patients (Partial-Onset Seizures)

| Adverse Reaction | Levetiracetam (%) (n=769) | Placebo (%) (n=439) | Reference(s) |

| Somnolence | 15 | 8 | [25] |

| Asthenia (Weakness) | 15 | 9 | [27] |

| Infection | 13 | 8 | [25] |

| Dizziness | 9 | 4 | [26] |

| Coordination Difficulties | 3.4 | 1.6 | [25] |

-

Behavioral Abnormalities: Behavioral effects such as irritability, agitation, anger, and aggression have been reported, particularly in individuals with a prior psychiatric history or learning disabilities.[27]

-

Serious Dermatological Reactions: Rare cases of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.[13]

-

Overdose: In cases of overdose, somnolence, agitation, aggression, depressed level of consciousness, respiratory depression, and coma have been observed. There is no specific antidote, and management is supportive.[25]

Experimental Protocols

Synthesis of Levetiracetam from this compound

The synthesis of Levetiracetam from this compound is a well-established industrial process.

Detailed Methodology:

-

This compound is condensed with 4-chlorobutyryl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[4]

-

The resulting intermediate, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, undergoes cyclization. This is achieved in the presence of a strong base, such as potassium hydroxide, in a solvent like methylene chloride.[4]

-

The crude Levetiracetam is then purified. This is often done through recrystallization using solvents such as acetone and ethyl acetate.[3]

SV2A Binding Assay

The binding of Levetiracetam to its target protein, SV2A, can be quantified using radioligand binding assays.

Detailed Methodology:

-

Preparation of brain membranes or synaptic vesicles: Brain tissue is homogenized, and membranes or synaptic vesicles are prepared through differential centrifugation.[28]

-

Incubation: The prepared membranes or vesicles are incubated with a radiolabeled ligand, such as [³H]ucb 30889 (a Levetiracetam analog with higher affinity), in the presence or absence of varying concentrations of Levetiracetam.[28]

-

Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the binding affinity (Ki or IC50) of Levetiracetam for SV2A.

Animal Models for Assessing Anticonvulsant Activity

Several animal models are used to evaluate the efficacy of anticonvulsant drugs like Levetiracetam.

-

Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures. However, Levetiracetam shows weak or no activity in this model.[15]

-

Pentylenetetrazol (PTZ) Seizure Test: This model is used to screen for drugs effective against myoclonic and absence seizures. Levetiracetam also has limited activity in this model.[15]

-

Kindling Model: This is a model of chronic epilepsy where repeated subconvulsive electrical or chemical stimulation of a brain region leads to the development of spontaneous seizures. The amygdala-kindled rat model was instrumental in identifying the anticonvulsant activity of Levetiracetam and is considered a valuable model for drug differentiation.[29][30]

-

Genetic Models: Rodent strains that are genetically prone to seizures are also used to test the efficacy of AEDs. Levetiracetam demonstrates potent seizure suppression in these models.[15]

While this compound is a critical starting material, the pharmacological and toxicological profile of interest to the scientific and drug development community is that of its end-product, Levetiracetam. Levetiracetam is a widely used AED with a unique mechanism of action centered on its binding to the synaptic vesicle protein SV2A. It possesses a favorable pharmacokinetic profile and is generally well-tolerated, with a predictable and manageable adverse event profile. This in-depth guide provides core technical information to aid researchers and professionals in understanding the key attributes of this important therapeutic agent.

References

- 1. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 2. watson-int.com [watson-int.com]

- 3. myexperiment.org [myexperiment.org]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Levetiracetam - Wikipedia [en.wikipedia.org]

- 14. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 20. An assessment of levetiracetam as an anti-epileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Clinical Pharmacology and Pharmacokinetics of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Clinical Pharmacology and Pharmacokinetics of Levetiracetam [frontiersin.org]

- 24. Safety profile of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugs.com [drugs.com]

- 26. researchgate.net [researchgate.net]

- 27. Benefit-risk assessment of levetiracetam in the treatment of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-2-Aminobutyramide Hydrochloride: A Technical Review of a Key Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminobutyramide hydrochloride, a chiral amide compound, serves as a critical building block in modern organic synthesis. Its primary significance lies in its role as a key intermediate in the production of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] The stereospecificity of this compound is crucial for the formation of enantiomerically pure therapeutic agents, where the three-dimensional arrangement of atoms significantly influences biological activity.[3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and its well-established application in pharmaceutical manufacturing. While its direct biological activity is not extensively documented, this review consolidates the existing knowledge of its chemical characteristics and synthetic utility.

Chemical and Physical Properties

This compound presents as a white to off-white crystalline powder.[5] It is soluble in water and stable under recommended storage conditions, though it is considered air-sensitive and incompatible with strong oxidizing agents.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 7682-20-4 | [6] |

| Molecular Formula | C4H11ClN2O | [6] |

| Molecular Weight | 138.60 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 259-263 °C | |

| Solubility | Soluble in water | [4] |

| Optical Activity | [α]22/D +24° (c = 1 in H2O) | |

| Synonyms | (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide hydrochloride | [7] |

Table 1: Chemical and Physical Properties of this compound

Synthesis Methodologies

The synthesis of this compound is a critical step in the production of Levetiracetam. Several synthetic routes have been developed, often focusing on achieving high enantiomeric purity and yield. Below are detailed protocols for common synthesis methods.

Experimental Protocol 1: Synthesis from (S)-2-Aminobutyric Acid

This method involves the esterification of (S)-2-aminobutyric acid followed by amidation.

Materials:

-

(S)-2-Aminobutyric acid

-

Thionyl chloride

-

Methanol

-

Ammonia gas

-

Methanolic hydrochloric acid

Procedure:

-

(S)-2-Aminobutyric acid is reacted with thionyl chloride in the presence of methanol to yield (S)-2-aminobutyric acid methyl ester.

-

The resulting ester is then treated with ammonia and methanolic hydrochloric acid to produce this compound.

Experimental Protocol 2: Synthesis via Strecker Reaction

An asymmetric Strecker reaction provides an alternative route to producing the chiral amine precursor.

Materials:

-

Propanaldehyde

-

[(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary)

-

Sodium cyanide

-

Methanol/Water

-

6 M Hydrochloric acid

-

Thionyl chloride

-

Methanolic ammonia

Procedure:

-

Propanaldehyde is reacted with sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a methanol/water mixture to form the corresponding aminonitrile.

-

The aminonitrile is then hydrolyzed with 6 M aqueous hydrochloric acid to yield (S)-2-aminobutyric acid hydrochloride.

-

The resulting acid is esterified with thionyl chloride in methanol and subsequently amidated with methanolic ammonia to give this compound.

Application in the Synthesis of Levetiracetam

This compound is a pivotal intermediate in the industrial synthesis of Levetiracetam. The following protocol outlines its use in this process.

Experimental Protocol 3: Synthesis of Levetiracetam

Materials:

-

This compound

-

4-Chlorobutyryl chloride

-

Potassium carbonate

-

Acetonitrile

-

Potassium hydroxide

-

Methylene chloride

-

Tetrabutylammonium bromide (phase transfer catalyst)

Procedure:

-

This compound is condensed with 4-chlorobutyryl chloride in the presence of potassium carbonate in acetonitrile. This reaction forms the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide and a phase transfer catalyst (tetrabutylammonium bromide) in methylene chloride to yield Levetiracetam.

Biological Activity and Toxicology

The available literature predominantly focuses on the synthetic applications of this compound, and as such, there is a significant lack of data on its specific biological activities, mechanism of action, and pharmacokinetic profile. It is primarily considered a biochemical reagent for research purposes and is not intended for diagnostic or therapeutic use.[6]

Safety data sheets indicate that this compound is harmful if swallowed and causes skin and serious eye irritation.[8][9][10] It may also cause respiratory irritation.[8][9] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

This compound is a well-characterized chiral intermediate of significant industrial importance, particularly in the synthesis of the antiepileptic drug Levetiracetam. Its chemical and physical properties are well-defined, and various synthetic routes to its production have been established, ensuring its availability for pharmaceutical manufacturing. While its direct biological effects remain largely unexplored, its role as a key building block in the creation of life-saving medications is undisputed. Future research could potentially explore any intrinsic biological activities of this molecule, but its current value lies firmly in the realm of synthetic chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. watson-int.com [watson-int.com]

- 3. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 7682-20-4 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

(S)-2-Aminobutyramide Hydrochloride: A Technical Guide to its Core Function as a Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminobutyramide hydrochloride is a chiral building block of significant interest in the pharmaceutical industry.[1][2][3] While not known to have a direct function in biochemical pathways, its primary importance lies in its role as a key intermediate in the synthesis of prominent antiepileptic drugs, including Levetiracetam and Brivaracetam.[2] This technical guide provides an in-depth overview of its core application in the synthesis of Levetiracetam, including a detailed experimental protocol and pathway visualization.

Chemical Properties and Significance

This compound is the hydrochloride salt of the S-enantiomer of 2-aminobutyramide.[3] Its stereospecific configuration is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity.[1] The hydrochloride form of the compound enhances its stability and solubility, making it suitable for use in various chemical reactions.[1][3]

| Property | Value |

| CAS Number | 7682-20-4[1] |

| Molecular Formula | C4H11ClN2O[4] |

| Molecular Weight | 138.60 g/mol [3] |

| Appearance | White to off-white crystalline powder[3][5] |

| Solubility | Soluble in water[6] |

| Storage | 2°C - 8°C, in a well-closed container[1] |

Role in the Synthesis of Levetiracetam

The primary application of this compound is as a precursor in the synthesis of Levetiracetam, a widely used antiepileptic drug.[7][8][9][10][11] The synthesis involves the condensation of this compound with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidone ring characteristic of Levetiracetam.

Synthetic Pathway

The overall synthetic scheme for the preparation of Levetiracetam from this compound is a two-step process. The first step is the acylation of the amino group of (S)-2-Aminobutyramide with 4-chlorobutyryl chloride. The resulting intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, is then induced to undergo intramolecular cyclization to yield Levetiracetam.

Figure 1: Synthesis of Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam

The following is a representative experimental protocol for the synthesis of Levetiracetam from this compound, based on established chemical literature.[7][8]

Materials and Reagents

-

This compound

-

4-Chlorobutyryl chloride

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

Potassium hydroxide (KOH)

-

Methylene chloride (DCM)

-

Ethyl acetate

-

Acetone

Procedure

Step 1: Condensation

-

To a stirred solution of this compound in acetonitrile, add potassium carbonate.

-

Cool the mixture to 0-5°C.

-

Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate in methylene chloride.

-

Add powdered potassium hydroxide to the solution.

-

Stir the mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Levetiracetam.

Step 3: Purification

-

Recrystallize the crude Levetiracetam from a mixture of acetone and ethyl acetate to obtain the purified product.

Experimental Workflow

Figure 2: Experimental Workflow.

Conclusion

This compound is a critical chiral intermediate whose primary function in a biochemical context is indirect, serving as a foundational element in the synthesis of the neurotherapeutically significant molecule, Levetiracetam. Its stereospecific nature is paramount to the efficacy of the final active pharmaceutical ingredient. The synthetic pathway, involving a straightforward condensation and cyclization, highlights its utility and importance for researchers and professionals in drug development and medicinal chemistry. A thorough understanding of its properties and synthetic applications is essential for the continued development of novel therapeutics.

References

- 1. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 2. 2-Aminobutanamide Hydrochloride [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-2-Aminobutanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 7682-20-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. myexperiment.org [myexperiment.org]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. watson-int.com [watson-int.com]

physical properties like melting point and solubility of (S)-2-Aminobutyramide hydrochloride

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminobutyramide Hydrochloride

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 7682-20-4), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a chiral amine compound utilized as a significant building block in organic and pharmaceutical synthesis, particularly in the creation of enantiomerically pure drugs.[1][2]

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[1][3][4] Its hydrochloride form enhances its stability and solubility in water, making it suitable for various laboratory applications.[2][5]

Data Presentation: Quantitative Physical Properties

The following table summarizes the reported quantitative physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₄H₁₁ClN₂O | [1][6] |

| Molecular Weight | 138.6 g/mol | [5][6] |

| Melting Point | 259-263 °C | [3][6][7] |

| 263 °C | [5] | |

| 263 °C (decomposes) | ||

| 252-262 °C | [8] | |

| Solubility | Soluble in water.[1][4] | [1][4] |

| Slightly soluble in DMSO and water.[6] | [6] | |

| Soluble in methanol.[9] | [9] | |

| Sparingly soluble in glacial acetic acid.[9] | [9] | |

| Very slightly soluble in chloroform.[9] | [9] | |

| Practically insoluble in water.[9] | [9] | |

| Optical Activity | [α]22/D +24°, c = 1 in H₂O | [6][7] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and pure. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[11][12]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.[11]

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.[11][12] The packed sample height should be 2-3 mm.[11]

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.[12][13]

-

For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point.[11][12]

-

Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.[11][13]

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting).[11]

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range is the melting point of the sample.[13]

-

For accuracy, repeat the determination with a fresh sample.[14]

-

Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol, methanol)

-

Glass vials or test tubes with closures

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh a precise amount of this compound and add it to a known volume of the chosen solvent in a glass vial. Start with a concentration expected to be above the solubility limit.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer, followed by sonication if necessary, to facilitate dissolution.[15]

-

Place the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant without disturbing the solid residue. Centrifugation can be used to aid separation.[16]

-

Accurately dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation.

-

-

Calculation:

-

Calculate the solubility based on the concentration of the compound in the saturated solution. Express the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

-

Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the physical properties of this compound.

References

- 1. CAS 7682-20-4: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 7682-20-4 | FA17703 [biosynth.com]

- 6. This compound | 7682-20-4 [chemicalbook.com]

- 7. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]

- 8. This compound CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. echemi.com [echemi.com]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of (S)-2-Aminobutyramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S)-2-Aminobutyramide hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The protocols herein describe two distinct analytical techniques: a reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantification in biological matrices.

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed for the accurate determination of the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide hydrochloride raw material. The separation of enantiomers is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column: CROWNPAK CR (+)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade perchloric acid, water, and acetonitrile

2. Chromatographic Conditions: A reverse-phase chiral HPLC method was developed for this analysis.[1][2] The specific conditions are summarized in the table below.

| Parameter | Value |

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 °C |

| Detection Wavelength | 200 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Diluent: Mobile phase (0.05% Perchloric acid solution)

-

This compound Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of 2 mg/mL.

-

(R)-2-Aminobutyramide Standard Solution: Prepare a stock solution of the (R)-isomer. From this stock, prepare a series of calibration standards by diluting with the diluent to cover the desired concentration range (e.g., from 0.0005 mg/mL to 0.004 mg/mL).[1][2]

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the series of (R)-isomer standard solutions to generate a calibration curve.

-

Inject the this compound sample solution.

-

Identify and integrate the peaks corresponding to the (R) and (S) enantiomers.

-

Quantify the amount of the (R)-isomer in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the chiral HPLC method, demonstrating its suitability for the intended purpose.[1][2]

| Parameter | Result |

| Linearity Range for (R)-isomer | 0.0005 mg/mL to 0.004 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.0002 mg/mL |

| Limit of Quantification (LOQ) | 0.0005 mg/mL |

| Accuracy (Recovery) | 93% to 106% |

| Precision (RSD%) | < 2% |

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.